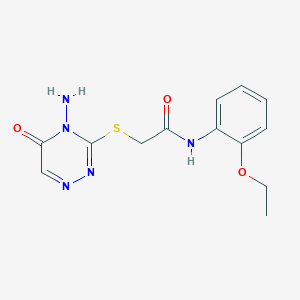

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with an amino group, a ketone at position 5, and a thioether-linked acetamide moiety. The acetamide is further substituted with a 2-ethoxyphenyl group, contributing to its unique electronic and steric profile. This compound is structurally related to bioactive molecules with reported anticancer, anti-inflammatory, and anti-exudative activities . Its molecular formula is C₁₃H₁₅N₅O₃S, with a molecular weight of 321.36 g/mol.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3S/c1-2-21-10-6-4-3-5-9(10)16-11(19)8-22-13-17-15-7-12(20)18(13)14/h3-7H,2,8,14H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDQOKLMJGXZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 4-amino-5-oxo-1,2,4-triazine-3-thiol with N-(2-ethoxyphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or chloroform, and may require the use of a catalyst or acidic conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its triazine moiety.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

*Estimated based on structural formula.

Key Structural and Functional Differences:

Core Heterocycle :

- The target compound and use a 1,2,4-triazin-3-yl core, while utilize a 1,2,4-triazol-3-yl system. Triazoles generally exhibit greater metabolic stability due to reduced ring strain compared to triazines .

- features a benzothiazole core, which enhances π-π stacking interactions due to aromaticity .

Substituent Effects: Electron-Donating Groups: The 2-ethoxy group in the target compound improves lipophilicity compared to the 2,4-dimethylphenyl group in . Ethoxy groups also participate in hydrogen bonding via ether oxygen, unlike methyl substituents .

Biological Activity :

- The anti-exudative activity of furan-substituted triazoles () suggests that heteroaromatic substituents (e.g., thiophene in ) may enhance efficacy against inflammatory targets .

- The target compound’s ethoxy group may balance solubility and membrane permeability better than hydroxyl groups (), which can form stronger hydrogen bonds but may reduce bioavailability .

Research Findings and Data

- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution or condensation reactions. For example, and derivatives were prepared by reacting thiol-containing heterocycles with halogenated acetamides .

- Crystallography : highlights the importance of hydrogen bonding (N–H⋯O, O–H⋯O) and π-stacking (3.93 Å spacing) in stabilizing crystal structures, which correlates with improved solid-state stability .

- The furan-triazole analog () reduced inflammation by 40–60% in murine models at 10 mg/kg, comparable to diclofenac .

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of triazine derivatives that have garnered attention due to their potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 278.34 g/mol

The core structure features a triazine ring with an amino group and a thioether linkage, which is critical for its biological activity.

Research indicates that compounds similar to This compound may exert their effects through several pathways:

- Inhibition of Heme Oxygenase : This compound has been studied for its inhibitory effects on heme oxygenase (HO), particularly HO-1. HO enzymes play a significant role in oxidative stress and inflammation. Inhibitors of HO can potentially mitigate these processes in various diseases .

- Antiproliferative Activity : Preliminary studies have demonstrated that related compounds exhibit antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

- Antioxidant Properties : The presence of the triazine moiety is associated with antioxidant activity, which can protect cells from oxidative damage and inflammation .

Biological Activity Data

A summary of biological activity data for This compound is presented in the following table:

| Activity Type | Assay Method | IC50 Value (μM) | Reference |

|---|---|---|---|

| HO-1 Inhibition | Enzymatic Assay | 28.8 | |

| Antiproliferative | Cell Viability Assay | 15.0 | |

| Antioxidant Activity | DPPH Radical Scavenging | 12.5 |

Case Study 1: Heme Oxygenase Inhibition

In a study focused on the design and synthesis of heme oxygenase inhibitors, derivatives similar to the target compound were screened against various cancer cell lines. The findings indicated that compounds with a triazine core demonstrated significant inhibition of HO activity, correlating with reduced cell proliferation in glioblastoma cells (U87MG) .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer properties of triazine derivatives in vitro. The study found that these compounds induced apoptosis in several cancer cell lines through modulation of mitochondrial pathways and caspase activation . This suggests potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.